![molecular formula C18H15N3O4 B238711 N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide, also known as FK866, is a potent inhibitor of NAD biosynthesis. It was first synthesized in 2000 and has since been extensively studied for its potential applications in cancer treatment.
科学研究应用
N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting the NAD biosynthesis pathway, which is essential for cancer cell survival. This results in the depletion of NAD levels in cancer cells, leading to cell death. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.
作用机制
N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD biosynthesis pathway. NAD is an essential coenzyme involved in numerous cellular processes, including DNA repair, metabolism, and energy production. Cancer cells have a higher demand for NAD due to their rapid proliferation, making them more susceptible to NAMPT inhibition.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide for lab experiments is its potency and selectivity for cancer cells. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide. One area of research is the development of more potent and selective NAMPT inhibitors. Another area of research is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the potential applications of this compound in the treatment of autoimmune diseases and other inflammatory conditions warrant further investigation.
Conclusion
In conclusion, this compound is a potent inhibitor of NAD biosynthesis with potential applications in cancer treatment and other inflammatory conditions. Its mechanism of action involves the inhibition of NAMPT, which is essential for cancer cell survival. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. While there are some limitations to its use in lab experiments, there are several potential future directions for the study of this compound.
合成方法
The synthesis of N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide involves a series of steps, including the reaction of 2-furoyl chloride with 3-methoxyaniline to form 4-(2-furoylamino)-3-methoxyaniline. This intermediate is then reacted with nicotinic acid to produce this compound (this compound). The yield of this compound is typically around 40-50%, and the purity can be increased through recrystallization.
属性
分子式 |
C18H15N3O4 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC 名称 |
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-24-16-10-13(20-17(22)12-4-2-8-19-11-12)6-7-14(16)21-18(23)15-5-3-9-25-15/h2-11H,1H3,(H,20,22)(H,21,23) |
InChI 键 |
ZAGIQDZBAMBPAC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CC=CO3 |
规范 SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



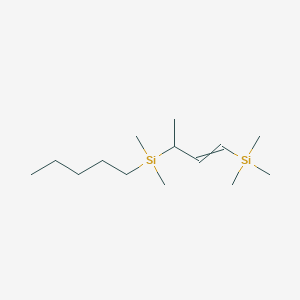
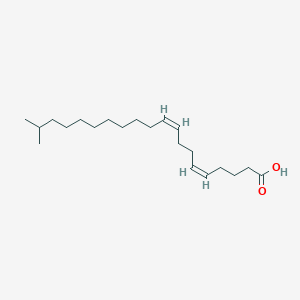
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)

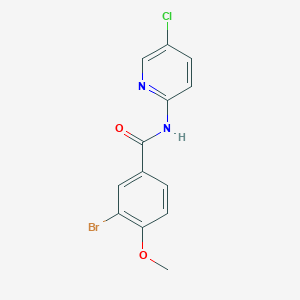
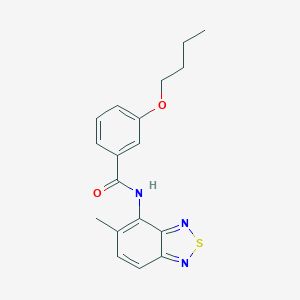
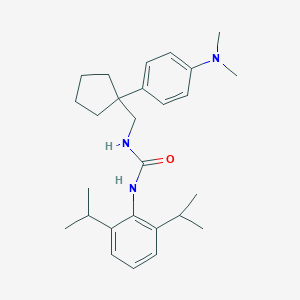
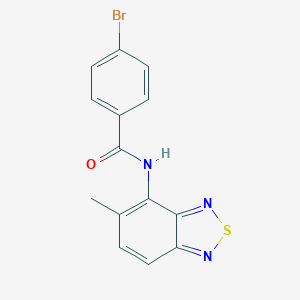



![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)